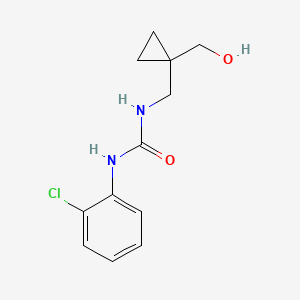

1-(2-Chlorophenyl)-3-((1-(hydroxymethyl)cyclopropyl)methyl)urea

Description

1-(2-Chlorophenyl)-3-((1-(hydroxymethyl)cyclopropyl)methyl)urea is a substituted urea derivative characterized by a 2-chlorophenyl group and a cyclopropane ring bearing a hydroxymethyl substituent. Urea derivatives are widely studied for their biological and physicochemical properties, particularly in agrochemical and pharmaceutical applications. Structural studies of similar phenylurea compounds highlight the importance of hydrogen bonding and π-π stacking in their intermolecular interactions, which influence crystallization behavior and stability .

Properties

IUPAC Name |

1-(2-chlorophenyl)-3-[[1-(hydroxymethyl)cyclopropyl]methyl]urea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15ClN2O2/c13-9-3-1-2-4-10(9)15-11(17)14-7-12(8-16)5-6-12/h1-4,16H,5-8H2,(H2,14,15,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFHHAGNUMROAGI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1(CNC(=O)NC2=CC=CC=C2Cl)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-(2-Chlorophenyl)-3-((1-(hydroxymethyl)cyclopropyl)methyl)urea typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Formation of the cyclopropyl intermediate: This step involves the reaction of a suitable cyclopropyl precursor with a hydroxymethylating agent under controlled conditions to yield the hydroxymethylcyclopropyl intermediate.

Introduction of the chlorophenyl group: The hydroxymethylcyclopropyl intermediate is then reacted with a chlorophenyl derivative, such as 2-chlorophenyl isocyanate, to form the desired urea compound.

Purification: The final product is purified using standard techniques such as recrystallization or chromatography to obtain the pure compound.

Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and catalysts, to enhance yield and purity.

Chemical Reactions Analysis

1-(2-Chlorophenyl)-3-((1-(hydroxymethyl)cyclopropyl)methyl)urea undergoes various chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The compound can undergo reduction reactions, particularly at the urea moiety, using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure settings. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.

Biology: It has been investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: The compound is explored for its potential therapeutic applications, such as in the treatment of infectious diseases and cancer.

Industry: It is used in the development of new materials and chemical processes, including catalysis and polymerization.

Mechanism of Action

The mechanism of action of 1-(2-Chlorophenyl)-3-((1-(hydroxymethyl)cyclopropyl)methyl)urea involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity may be attributed to its ability to inhibit key enzymes or disrupt cell membrane integrity. In cancer research, the compound may exert its effects by inducing apoptosis or inhibiting cell proliferation through specific signaling pathways.

Comparison with Similar Compounds

Structural Comparison

The compound’s structure can be compared to other phenylurea derivatives (Table 1):

Key Observations :

- The cyclopropane ring in the target compound introduces rigidity and may influence conformational stability compared to flexible aliphatic chains (e.g., cycloheptyl).

- The hydroxymethyl group provides additional hydrogen-bond donors/acceptors, distinguishing it from non-polar analogs like m-tolyl derivatives .

Biological Activity

The compound 1-(2-Chlorophenyl)-3-((1-(hydroxymethyl)cyclopropyl)methyl)urea is a urea derivative that has garnered interest due to its potential biological activities, particularly in the fields of agriculture and medicine. This article aims to provide a comprehensive overview of the biological activity of this compound, including its chemical properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is . The structure features a chlorophenyl group and a cyclopropyl moiety, which contribute to its unique biological properties. The presence of the hydroxymethyl group enhances its solubility and potential interactions with biological targets.

| Property | Value |

|---|---|

| Molecular Weight | 256.72 g/mol |

| Melting Point | Not specified |

| Solubility | Soluble in ethanol and water |

| LogP (Octanol-Water) | Not specified |

The biological activity of this compound is primarily attributed to its interaction with specific biological targets. The compound exhibits herbicidal properties similar to other phenylurea derivatives, which are known to inhibit photosynthesis in plants by blocking the electron transport chain in chloroplasts.

Antitumor Activity

Research has indicated that urea derivatives can possess antitumor activity. Similar compounds have demonstrated the ability to induce apoptosis in cancer cells through various pathways, including DNA cross-linking and inhibition of cell proliferation. For example, studies on related compounds have shown that they can effectively disrupt cellular processes in tumor models.

Case Studies

- Herbicidal Efficacy : A study investigating phenylurea derivatives found that compounds with similar structures exhibited effective control over broadleaf weeds in cereal crops. This suggests that this compound may also have significant agricultural applications.

- Anticancer Potential : In vitro studies on related phenylureas have shown promising results in reducing cell viability in various cancer cell lines. The mechanism often involves the induction of apoptosis through mitochondrial pathways and activation of caspases.

Table 2: Biological Activity Summary

| Activity Type | Observations |

|---|---|

| Herbicidal | Effective against broadleaf weeds |

| Antitumor | Induces apoptosis in cancer cell lines |

| Mechanism | Inhibition of photosynthesis; DNA cross-linking |

Research Findings

Recent studies highlight the importance of molecular structure in determining the biological activity of urea derivatives. For instance, modifications to the phenyl or cyclopropyl moieties can significantly alter potency and selectivity against target organisms.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.